2-(Pyridin-3-yl)quinazoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)quinazoline-4-thiol is a heterocyclic compound that features a quinazoline core substituted with a pyridine ring and a thiol group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)quinazoline-4-thiol typically involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles . The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) . The method can be easily scaled to gram quantities, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)quinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The pyridine and quinazoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the quinazoline and pyridine rings.
Scientific Research Applications
2-(Pyridin-3-yl)quinazoline-4-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)quinazoline-4-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit kinases or other enzymes involved in disease progression . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones: These compounds share a similar quinazoline core but differ in the position and nature of the substituents.
2-Thio-containing pyrimidines: These compounds have a similar thiol group but differ in the heterocyclic core structure.
Uniqueness
2-(Pyridin-3-yl)quinazoline-4-thiol is unique due to its specific combination of a quinazoline core, a pyridine ring, and a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9N3S |
---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-pyridin-3-yl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C13H9N3S/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |
InChI Key |
OGMJCPDMJHIVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.